Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Heterocyclic synthesis Microwave-assisted chemistry Regioselective bromination

3-bromo-7-carboxylate imidazo[1,2-a]pyridine with orthogonal diversification handles: 3-bromo enables Suzuki coupling for SAR; 7-ester hydrolyzes to carboxylic acid for amide library generation. Validated kinase pharmacophore scaffold. Differentiated regioisomer with established microwave-assisted one-pot synthetic methodology for reliable scale-up. Ideal for oncology, anti-TB, and bifunctional probe programs.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 1315362-84-5
Cat. No. B1406897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
CAS1315362-84-5
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=C(N2C=C1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3
InChIKeyXSAJSQRCXJXDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1315362-84-5): Procurement & Differentiation Overview


Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1315362-84-5, molecular formula C₁₀H₉BrN₂O₂, molecular weight 269.09 g/mol) is a 3-bromo-substituted imidazo[1,2-a]pyridine derivative bearing an ethyl carboxylate ester at the 7-position of the fused bicyclic heteroaromatic core [1]. This compound belongs to the imidazo[1,2-a]pyridine scaffold class, which constitutes the pharmacophoric foundation of multiple FDA-approved drugs including zolpidem, alpidem, saripidem, and necopidem, and is extensively employed in medicinal chemistry programs targeting oncology, infectious diseases, and neurological disorders [2][3]. The compound's structural architecture—defined by the 3-bromo substitution pattern and the 7-carboxylate ester functionality—determines its unique reactivity profile and differential utility compared to positional isomers and substitution variants.

Why Imidazo[1,2-a]pyridine Substitution Pattern Matters: Ethyl 3-Bromoimidazo[1,2-a]pyridine-7-carboxylate Selection Rationale


Generic substitution among imidazo[1,2-a]pyridine-7-carboxylate derivatives is not scientifically tenable due to the profound impact of bromine regiochemistry on both synthetic accessibility and downstream application space. The 3-position bromination of imidazo[1,2-a]pyridine is synthetically distinct from 2-, 6-, or 8-bromo analogs, requiring specific cyclization conditions that yield the 3-bromo regioisomer as the thermodynamically favored product [1]. Positional isomers exhibit different electronic properties (computed XLogP3-AA = 3.0 for the 3-bromo derivative), divergent reactivity in cross-coupling reactions, and distinct steric accessibility for subsequent derivatization [2]. Moreover, the imidazo[1,2-a]pyridine scaffold has demonstrated target-class dependent SAR sensitivity to substitution position across diverse therapeutic areas including antitubercular agents (where the scaffold is recognized as a 'drug prejudice' core), anticancer kinase inhibition, and antiparasitic applications [3][4][5]. Consequently, procurement decisions must be guided by the specific substitution architecture rather than generic scaffold membership.

Quantitative Differentiation Evidence: Ethyl 3-Bromoimidazo[1,2-a]pyridine-7-carboxylate vs. Closest Analogs


Regioisomeric Synthetic Accessibility: 3-Bromo Derivative Demonstrates Favorable One-Pot Microwave-Assisted Preparation

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate benefits from a validated microwave-assisted one-pot synthetic methodology that selectively yields 3-bromoimidazo[1,2-a]pyridines in good yields [1]. This synthetic accessibility differentiates the 3-bromo regioisomer from 2-bromo, 6-bromo, and 8-bromo analogs, which may require alternative cyclization precursors, different halogenation conditions, or multi-step sequences. The reported methodology for the 3-bromo class employs in situ generation of bromodimethylsulfonium ion via oxidation of HBr salt by DMSO, achieving yields ranging from 40% to 85% across diverse substrate scopes.

Heterocyclic synthesis Microwave-assisted chemistry Regioselective bromination

Computed Physicochemical Differentiation: XLogP3-AA and Structural Descriptors Distinguish 3-Bromo from 6-Bromo and 2-Methyl-3-Bromo Analogs

The computed lipophilicity (XLogP3-AA) of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is 3.0, with a topological polar surface area of 43.6 Ų and zero hydrogen bond donors [1]. In contrast, the 6-bromo regioisomer (ethyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate, CAS 1296224-03-7) shares identical molecular weight and formula but differs in XLogP3-AA value (2.7) due to altered electronic distribution from bromine at the 6-position adjacent to the carboxylate [2]. The 2-methyl-3-bromo analog (ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate, CAS 1315362-89-0) exhibits higher molecular weight (283.12 g/mol) and distinct storage requirements (2-8°C) . These computed property differences translate to divergent chromatographic behavior, membrane permeability predictions, and formulation considerations.

Lipophilicity Drug-likeness Computed properties

Carboxylate Ester Functional Handle: 7-Ethyl Ester Enables Hydrolysis to Carboxylic Acid for Subsequent Amide Coupling Diversification

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate contains an ethyl ester at the 7-position, which can be hydrolyzed to yield 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1315360-75-8, molecular formula C₈H₅BrN₂O₂, molecular weight 241.04 g/mol) [1]. The corresponding carboxylic acid derivative is commercially available at 95-98% purity and serves as a versatile intermediate for amide coupling, hydrazide formation, and other carboxylate-based derivatizations . In contrast, the 2-bromo regioisomer (2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid, CAS 1784089-67-3) is available only as a specialty reagent with significantly higher procurement cost and limited supplier distribution .

Ester hydrolysis Amide coupling Carboxylic acid intermediate

Anticancer Scaffold Validation: Imidazo[1,2-a]pyridine Core Demonstrates Broad Kinase Inhibitory and Apoptosis-Inducing Activity Across Cancer Cell Lines

The imidazo[1,2-a]pyridine scaffold, which constitutes the core of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate, has been extensively validated for anticancer applications. This scaffold serves as a privileged pharmacophore for kinase inhibition, with demonstrated activity against CDK2, PI3K, ASK1, FGFR, and receptor tyrosine kinases (class 3 and class 5) [1][2][3]. Mechanistically, imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and modulate key signaling pathways implicated in tumor progression [4]. The scaffold's ability to engage multiple oncology-relevant targets distinguishes it from alternative heterocyclic cores lacking this polypharmacology profile.

Anticancer Kinase inhibition Apoptosis induction

Antitubercular Scaffold Precedence: Imidazo[1,2-a]pyridine Core Classified as 'Drug Prejudice' Scaffold with Demonstrated Activity Against MDR-TB and XDR-TB Strains

The imidazo[1,2-a]pyridine scaffold has been formally recognized as a 'drug prejudice' core for antitubercular drug discovery, with multiple derivatives exhibiting significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains [1]. This scaffold class is undergoing a renaissance era of TB drug discovery research, with structure-activity relationship (SAR) studies demonstrating that substitution pattern on the imidazo[1,2-a]pyridine core critically modulates anti-Mtb potency [1]. In contrast, alternative fused heterocyclic scaffolds (e.g., imidazo[1,2-a]pyrimidine, pyrazolo[1,5-a]pyridine) have not achieved equivalent validation as 'drug prejudice' cores in TB programs.

Antituberculosis MDR-TB XDR-TB

Orthogonal Cross-Coupling Reactivity: 3-Bromo Substituent Serves as Suzuki Coupling Handle for 3-Position Arylation While Preserving 7-Carboxylate Functionality

The 3-bromo substituent on ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate provides a strategic handle for Suzuki-Miyaura cross-coupling reactions, enabling installation of aryl, heteroaryl, or alkenyl groups at the 3-position while preserving the 7-carboxylate ester for orthogonal functionalization [1]. This orthogonal reactivity is not achievable with non-halogenated imidazo[1,2-a]pyridine-7-carboxylates, which would require alternative (and often less efficient) C-H activation or directed metalation strategies to achieve comparable 3-position diversification. The 2-bromo analog (2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid) exhibits different electronic properties at the coupling site, potentially altering cross-coupling efficiency and scope .

Suzuki coupling Palladium catalysis C-C bond formation

High-Value Application Scenarios for Ethyl 3-Bromoimidazo[1,2-a]pyridine-7-carboxylate Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Programs

Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate serves as an optimal starting scaffold for medicinal chemistry campaigns targeting kinase inhibition, including CDK2, PI3K, ASK1, FGFR, and receptor tyrosine kinases (class 3 and class 5). The imidazo[1,2-a]pyridine core is a validated pharmacophore for kinase engagement, with demonstrated ability to induce apoptosis and modulate tumor progression signaling pathways [1][2]. The 3-bromo substituent enables rapid diversification via Suzuki coupling to explore SAR at the 3-position, while the 7-carboxylate ester can be hydrolyzed to the carboxylic acid for amide library generation [3][4]. This orthogonal dual-functionalization architecture is not available with non-halogenated or 2-bromo analogs, which either lack the cross-coupling handle or exhibit altered electronic properties that may compromise coupling efficiency [5].

Antitubercular Drug Discovery: MDR-TB and XDR-TB Hit Expansion

The imidazo[1,2-a]pyridine scaffold has been designated a 'drug prejudice' core for antitubercular drug discovery, with validated activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains [1]. Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate provides an entry point into this scaffold class, with the 3-bromo and 7-carboxylate functionalities enabling systematic exploration of substitution-dependent anti-Mtb potency. The current renaissance era of TB drug discovery, supported by WHO initiatives targeting a 95% reduction in TB-related deaths by 2035, creates high demand for structurally diverse imidazo[1,2-a]pyridine derivatives [1]. Selection of the 3-bromo-7-carboxylate variant aligns with SAR trends indicating that substitution pattern critically modulates anti-Mtb activity.

Chemical Biology: Orthogonal Bifunctional Probe Synthesis

The 3-bromo substituent and 7-carboxylate ester of ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate constitute chemically orthogonal functional handles suitable for bifunctional probe development [1]. The 3-bromo group undergoes efficient Suzuki-Miyaura cross-coupling to install affinity tags, fluorophores, or bioconjugation moieties, while the 7-ester can be independently hydrolyzed to the carboxylic acid for subsequent amide coupling with linkers, PEG chains, or targeting ligands [2][3]. This orthogonal reactivity profile distinguishes the 3-bromo-7-carboxylate architecture from 6-bromo or 2-bromo regioisomers, which may exhibit different electronic properties at the coupling site or reduced synthetic accessibility of the corresponding carboxylic acid derivative [4][5].

Process Chemistry: Scale-Up Feasibility via Validated One-Pot Microwave Synthesis

For process chemistry and scale-up applications, ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate benefits from an established microwave-assisted one-pot synthetic methodology that achieves 40-85% yields for the 3-bromoimidazo[1,2-a]pyridine class [1]. This validated protocol provides a reliable baseline for process optimization, in contrast to alternative regioisomers (2-bromo, 6-bromo, 8-bromo) for which equivalent one-pot methodologies are not well-documented. The synthetic route employs in situ generation of bromodimethylsulfonium ion via DMSO oxidation of HBr, avoiding the need for pre-formed brominating reagents and simplifying purification [1]. This established methodology reduces scale-up risk and enables cost-effective procurement of multi-gram to kilogram quantities for preclinical development.

Quote Request

Request a Quote for Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.